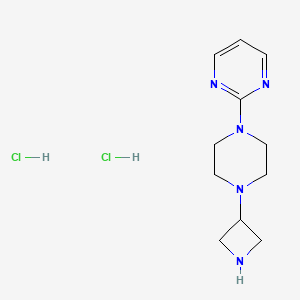

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5.2ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;;/h1-3,10,12H,4-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMKSHSZPHRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring and a piperazine moiety. Its molecular formula is C₁₁H₁₈Cl₂N₅, with a molecular weight of approximately 292.21 g/mol. The presence of two hydrochloride groups enhances its solubility in aqueous solutions, making it suitable for various biological applications. This compound is primarily explored in medicinal chemistry due to its potential pharmacological properties.

The compound's structural characteristics are essential for its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈Cl₂N₅ |

| Molecular Weight | 292.21 g/mol |

| Boiling Point | Not available |

| Solubility | High (due to dihydrochloride) |

| Log P (octanol-water) | 0.68 |

Biological Activities

Research indicates that this compound exhibits various biological activities, which include:

- Antimicrobial Activity : Initial studies suggest that this compound may demonstrate antifungal properties, particularly against Candida auris and other pathogenic fungi. It has shown potential in inducing apoptotic cell death and cell cycle arrest in these organisms .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve disruption of cellular processes leading to apoptosis .

- Binding Affinity : Interaction studies have focused on the compound's binding affinity to multiple biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Study on Antifungal Properties : In a study examining the antifungal activity against Candida auris, derivatives of piperazine showed significant efficacy with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . This highlights the potential of azetidine and piperazine derivatives in treating fungal infections.

- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines has demonstrated that the compound can induce apoptosis, suggesting it may be effective in cancer therapy . The specific pathways involved remain an area for further investigation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(Azetidin-1-yl)-5-bromopyrimidine | 850349-22-3 | 0.72 | Contains bromine substitution |

| (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid | 1411643-59-8 | 0.61 | Boronic acid functionality |

| 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | 57005-71-7 | 0.80 | Methyl substitution on piperazine |

These compounds differ primarily in their substituents and functional groups, which can significantly influence their biological activity and pharmacological profiles.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride exhibit potential antidepressant effects. Studies have shown that these compounds may influence serotonin and norepinephrine pathways, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in modulating neurotransmitter systems .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Research focusing on pyrimidine derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A paper in Cancer Research noted the promising results of pyrimidine-based compounds in targeting specific cancer pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of azetidine and piperazine derivatives has been documented, with implications for treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further investigation in inflammatory disease models .

Case Studies

Comparison with Similar Compounds

Structural Analogs with Azetidine-Piperazine Modifications

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Similarity Index |

|---|---|---|---|---|

| 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride | 2044704-96-1 | 266.74 | Monohydrochloride salt; lacks second Cl⁻ counterion | 0.72 |

| 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride | 1624260-62-3 | 255.14 | Piperazin-2-one ring (keto group); same azetidine | 1.00 |

| 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride | 1403766-76-6 | 269.17 | Methylated piperazin-2-one; increased lipophilicity | 0.97 |

| N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine | 887433-64-9 | 287.17 | Bromopyrimidine; dimethylamine chain | 0.86 |

Key Observations :

- The monohydrochloride analog (CAS 2044704-96-1) shows reduced solubility compared to the dihydrochloride form due to fewer ionic interactions .

- The piperazin-2-one derivative (CAS 1624260-62-3) exhibits a higher similarity index (1.00) but differs in the keto group, which may alter hydrogen-bonding capacity and metabolic stability .

Analogs with Pyrimidine or Piperazine Substitutions

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Differences | Pharmacological Relevance |

|---|---|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | 236.14 | Pyrrolidine (5-membered ring) instead of azetidine | Lower conformational rigidity |

| Levocetirizine dihydrochloride | 130018-87-0 | 461.80 | Chlorophenyl-piperazine-ethoxyacetic acid backbone | Antihistamine; H1-receptor antagonist |

| 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 62337-66-0 | 350.43 | Triazolopyridine core; phenylpiperazine side chain | Dopamine D2/D3 receptor modulation |

Key Observations :

- Replacing azetidine with pyrrolidine (CAS 1193388-05-4) reduces ring strain but decreases selectivity in receptor binding due to increased flexibility .

- Levocetirizine (CAS 130018-87-0) shares the dihydrochloride salt form but targets histamine receptors, demonstrating the versatility of piperazine derivatives in drug design .

- The triazolopyridine analog (CAS 62337-66-0) highlights the impact of core heterocycle substitution on receptor specificity .

Preparation Methods

Azetidine-Piperazine Intermediate Synthesis

Azetidine derivatives are often synthesized via ring-closing reactions or functionalization of pre-existing azetidine precursors. Patent WO2000063168A1 highlights azetidin-3-ol as a key intermediate for generating azetidine-containing building blocks. For instance, azetidin-3-yl piperazine can be prepared through nucleophilic substitution or reductive amination:

-

Step 1 : Protection of azetidin-3-ol with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

-

Step 2 : Reaction with 1-(2-chloroethyl)piperazine under basic conditions (e.g., K₂CO₃) to form the azetidine-piperazine linkage.

-

Step 3 : Deprotection using hydrochloric acid to yield the free amine.

This intermediate is critical for introducing the azetidine-piperazine moiety into the pyrimidine scaffold.

Pyrimidine Functionalization and Coupling

The pyrimidine ring serves as the central scaffold, requiring selective substitution at the 2- and 4-positions. Patent US20210009566A1 demonstrates methods for dichloropyrimidine functionalization using Lewis acids (e.g., ZnCl₂) to facilitate nucleophilic aromatic substitution (NAS).

Stepwise Substitution Protocol

-

Chloropyrimidine Activation :

2,4-Dichloropyrimidine is treated with piperazine in the presence of ZnCl₂ at 60–80°C, selectively substituting the 4-chloro position to yield 4-(piperazin-1-yl)-2-chloropyrimidine. -

Azetidine-Piperazine Coupling :

The remaining 2-chloro group undergoes NAS with the pre-synthesized azetidine-piperazine intermediate under reflux in acetonitrile, yielding 2-(4-(azetidin-3-yl)piperazin-1-yl)-4-chloropyrimidine. -

Salt Formation :

Treatment with hydrochloric acid in ethanol converts the free base to the dihydrochloride salt.

Table 1 : Representative Reaction Conditions for Pyrimidine Functionalization

| Step | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 1 | Piperazine, ZnCl₂ | 70°C | 6 h | 78% | |

| 2 | Azetidine-piperazine, K₂CO₃ | 80°C | 12 h | 65% | |

| 3 | HCl (2M in EtOH) | RT | 1 h | 95% |

Alternative Routes via Cross-Coupling Reactions

Metal-catalyzed cross-coupling offers an alternative to NAS, particularly for introducing sterically hindered groups. The Royal Society of Chemistry’s protocol for pyrimidine-piperazine derivatives employs Suzuki-Miyaura coupling using Pd catalysts:

Boronate Ester Preparation

Pyrimidine-Piperazine Coupling

-

Step 2 : Reaction of 2-chloro-4-(piperazin-1-yl)pyrimidine with the boronate ester using Pd(OAc)₂ and XPhos in dioxane/water (3:1) at 80°C.

Key Advantages :

-

Higher regioselectivity for challenging substitutions.

-

Compatibility with sensitive azetidine groups due to milder conditions.

Optimization Challenges and Solutions

Azetidine Stability

Azetidine’s strained three-membered ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

Purification Techniques

-

Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves polar intermediates.

-

Recrystallization : The dihydrochloride salt is purified via ethanol/water recrystallization.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Scale-Up Considerations

Industrial-scale synthesis requires:

Q & A

Q. What are the recommended methods for synthesizing 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between azetidine and pyrimidine-piperazine precursors. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DCM) and bases (e.g., NaOH) to facilitate substitution reactions (e.g., describes similar pyridine-piperidine coupling in DCM) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. highlights yield optimization via controlled reaction temperatures (e.g., 0–25°C) and stoichiometric adjustments .

- Yield monitoring : Track intermediates via TLC or HPLC (≥98% purity threshold, as in ) .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. and emphasize immediate skin decontamination with water and removal of contaminated clothing .

- Ventilation : Work in fume hoods to avoid inhalation risks (classified under "no GHS hazard" in but precautionary) .

- Spill management : Neutralize acidic residues with sodium bicarbonate, as dihydrochloride salts may release HCl under heat () .

Q. What analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5, per ) to resolve impurities .

- NMR : ¹H/¹³C NMR in DMSO-d6 or D2O confirms azetidine-piperazine connectivity and dihydrochloride salt formation ( references structural validation for similar piperidine derivatives) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., ~292.2 g/mol for the free base; notes mass accuracy for analogous compounds) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). recommends desiccants to prevent hygroscopic degradation .

- Stability monitoring : Perform periodic FT-IR analysis to detect amine oxidation or HCl loss ( notes hygroscopic risks) .

Advanced Research Questions

Q. What biochemical pathways or receptor systems are most likely influenced by this compound?

Methodological Answer:

- Target hypothesis : Piperazine-azetidine scaffolds often modulate GPCRs (e.g., serotonin/dopamine receptors) or kinases ( links similar structures to receptor interactions) .

- Pathway mapping : Use siRNA knockdown or CRISPR-Cas9 models to identify downstream effects on cAMP/PKA or MAPK pathways. describes LY2409881 (a pyrimidine-piperazine analog) inhibiting kinase activity .

- Computational docking : Perform molecular dynamics simulations with Schrödinger Suite to predict binding affinities ( references PubChem data for structural analogs) .

Q. How can researchers resolve contradictory solubility data reported in different studies?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. notes pH-dependent solubility for piperazine derivatives (e.g., enhanced solubility at pH < 4 due to protonation) .

- Dynamic light scattering (DLS) : Assess aggregation-prone behavior in aqueous buffers (’s focus on particle technology methods) .

- Standardization : Adopt USP/Ph.Eur. dissolution protocols ( references pharmacopeial impurity analysis) .

Q. What environmental factors (e.g., pH, temperature) critically impact its stability in biological assays?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies at pH 2–9 (37°C). shows piperazine analogs degrade via hydrolysis at pH > 8 .

- Thermal stability : Use DSC/TGA to identify decomposition thresholds (e.g., >150°C for dihydrochloride salts; ’s NIST data for thermal profiles) .

- Light sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines quantifies photodegradation (’s storage recommendations) .

Q. How can researchers design experiments to elucidate its reaction mechanisms (e.g., oxidation or substitution)?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-H₂O or D₂O to trace hydroxylation/oxidation pathways ( describes N-oxide formation via H₂O₂) .

- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy (’s stepwise synthesis analysis) .

- Intermediate trapping : Quench reactions with TEMPO or thiourea to isolate radical/electrophilic intermediates (’s yield optimization strategies) .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process analytical technology (PAT) : Implement inline FT-NIR for real-time monitoring (’s focus on chemical engineering control) .

- Quality by Design (QbD) : Use DOE to optimize parameters (e.g., stirring rate, reagent addition time; ’s proposal guidelines) .

- Crystallization engineering : Control nucleation via anti-solvent addition (e.g., ethanol/water gradients; ’s impurity control methods) .

Q. How can conflicting bioactivity data across cell lines or animal models be reconciled?

Methodological Answer:

- Metabolic profiling : Use LC-MS/MS to identify species-specific metabolites (’s approach for kinase inhibitors) .

- Cell permeability assays : Compare Caco-2/MDCK models to assess transport differences (’s framework for methodological rigor) .

- Dose-response normalization : Apply Hill equation adjustments for receptor saturation effects (’s biochemical pathway analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.